molecular formula C21H22N2O3 B14980771 N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide

N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide

Cat. No.: B14980771
M. Wt: 350.4 g/mol
InChI Key: RQCHGKDNNJQZIR-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.

    Nitration and Reduction: The 8-butoxyquinoline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position. The nitro group is subsequently reduced to an amine using a reducing agent like tin(II) chloride.

    Amide Formation: The final step involves the reaction of the 5-amino-8-butoxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-glycine
  • N-(8-butoxyquinolin-5-yl)-2-chloroacetamide
  • 1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)thiourea

Uniqueness

N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C21H22N2O3/c1-3-4-14-26-19-12-11-18(17-6-5-13-22-20(17)19)23-21(24)15-7-9-16(25-2)10-8-15/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

RQCHGKDNNJQZIR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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